molecular formula C14H15NO B3347136 Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- CAS No. 126863-41-0

Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl-

Cat. No.: B3347136
CAS No.: 126863-41-0
M. Wt: 213.27 g/mol
InChI Key: GQWWKXOQXHNHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- is a polycyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with three methyl substituents at positions 1, 1, and 3. The 1,1,4-trimethyl substitution pattern likely arises from sequential alkylation steps, as demonstrated in lithiation/methylation protocols for analogous pyrroloindolones .

Properties

IUPAC Name

1,1,4-trimethyl-2H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-14(2)8-11(16)13-12(14)9-6-4-5-7-10(9)15(13)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWKXOQXHNHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560044
Record name 1,1,4-Trimethyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126863-41-0
Record name 1,1,4-Trimethyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with a substituted aniline, which undergoes cyclization with a cyclopentanone derivative in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of cyclopent[b]indol-3(2H)-one derivatives is highlighted in Table 1.

Table 1: Structural Comparison of Cyclopent[b]indol-3(2H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
1,4-Dihydro-1,1,4-trimethyl-cyclopent[b]indol-3(2H)-one 1,1,4-Trimethyl C₁₄H₁₅NO* 213.28 Inferred
7-Acetyl-6-methyl-1,4-dihydrocyclopent[b]indol-3(2H)-one 7-Acetyl, 6-methyl C₁₄H₁₃NO₂ 227.27
1,2,3,4-Tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole 2-(4-Methoxyphenyl), tetrahydro C₁₈H₁₇NO 263.33
1-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one 1-Methyl (pyrroloindolone core) C₁₁H₁₀N₂O 186.21

*Inferred from parent cyclopent[b]indol-3(2H)-one (C₁₁H₉NO, MW 171.20) + 3 methyl groups.

Key Observations:

  • In contrast, the 7-acetyl-6-methyl analog (C₁₄H₁₃NO₂) has electron-withdrawing acetyl and electron-donating methyl groups, which may alter electronic properties and hydrogen-bonding capacity .
  • Ring Saturation: The tetrahydro derivative (C₁₈H₁₇NO) incorporates a saturated cyclopentane ring, enhancing conformational rigidity compared to the dihydro analogs .

Physicochemical Properties

Table 3: Calculated Physicochemical Properties

Compound Exact Mass (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
7-Acetyl-6-methyl-cyclopent[b]indol-3(2H)-one 227.0946 1 2 1
1,1,4-Trimethyl-cyclopent[b]indol-3(2H)-one* 213.1154 1 1 0 Inferred

Key Observations:

  • The 7-acetyl derivative’s higher hydrogen bond acceptor count (2 vs. 1) suggests greater polarity, impacting solubility and binding affinity .

Biological Activity

Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl- (CAS Number: 16244-15-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC₁₁H₉NO
Molar Mass171.2 g/mol
Density1.343 ± 0.06 g/cm³
Melting Point228-230 °C (decomp)
Boiling Point366.2 ± 11.0 °C
pKa15.09 ± 0.20

Recent studies have highlighted the antineoplastic properties of Cyclopent[b]indol derivatives, particularly focusing on their effects on leukemia cells. The compound C2E1, a derivative of Cyclopent[b]indole, has demonstrated significant biological activity:

  • Tubulin Depolarization : C2E1 induces depolarization of tubulin in leukemia cells, which is crucial for disrupting microtubule dynamics essential for cell division .
  • Induction of Apoptosis : The compound triggers apoptosis through various pathways, leading to increased cell death in malignant cells.
  • Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G2/M phase, preventing further proliferation of cancer cells.
  • Inhibition of Clonogenicity and Migration : C2E1 significantly reduces the ability of leukemia cells to form colonies and migrate, which are critical features for cancer metastasis .

Study on Antineoplastic Effects

A pivotal study published in August 2024 explored the effects of C2E1 on acute leukemia cells. The findings indicated that:

  • Viability Reduction : Treatment with C2E1 led to a marked decrease in cell viability across different leukemia cell lines.
  • Molecular Changes : The compound was found to induce DNA damage and alter gene expression related to cytoskeletal regulation, which is vital for maintaining cellular structure and function .

Comparative Analysis with Conventional Treatments

The distinct mechanism of action exhibited by Cyclopent[b]indole derivatives suggests potential advantages over conventional microtubule-targeting agents. Notably:

  • Resistance Mechanisms : C2E1's unique action may help bypass resistance mechanisms commonly seen with existing therapies .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Enantioselectivity (ee)Key Catalysts/Reagents
Rh-catalyzed hydroacylation65–9984–99%Rhodium complexes
Fischer indolization>90Not applicableLDA, iodomethane

How can researchers resolve contradictions in reported yields between Rh-catalyzed and Fischer indolization methods?

Advanced Research Question
Discrepancies arise from differences in substrate steric effects , catalyst loading , and reaction time .

  • Rh-catalyzed reactions require precise control of alkene geometry and aldehyde substituents to avoid side reactions like decarbonylation. Lower yields (e.g., 65%) occur with bulky substrates, while electron-deficient aldehydes improve efficiency .
  • Fischer indolization depends on the purity of pyrrolidine-2,3-diones. Impurities in starting materials or incomplete lithiation can reduce yields. Optimize by pre-purifying intermediates via column chromatography and monitoring reaction progress with TLC .

What spectroscopic techniques are critical for characterizing Cyclopent[b]indol-3(2H)-one derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For example, the methyl group at C-1 appears as a singlet (δ ~1.65 ppm), while aromatic protons resonate between δ 7.2–8.0 ppm .
  • IR Spectroscopy : The carbonyl stretch (C=O) at ~1672 cm⁻¹ confirms the lactam structure .
  • Mass Spectrometry : Use high-resolution MS to distinguish between isomers (e.g., molecular ion peaks at m/z 262 for 4-benzyl derivatives) .

What strategies enhance enantioselectivity in Rh-catalyzed hydroacylation?

Advanced Research Question

  • Chiral Ligand Design : Bulky phosphoramidite ligands (e.g., (R)-BINAP) improve steric control, achieving >95% ee for fused indole derivatives .
  • Solvent Optimization : Non-polar solvents (toluene) favor transition-state organization, while polar aprotic solvents (DMF) reduce catalyst stability.
  • Temperature Modulation : Lower temperatures (0–25°C) minimize racemization but increase reaction time. Balance by using 40°C for 12–24 hours .

How can hygroscopic intermediates be stabilized during lithiation steps?

Advanced Research Question

  • Anhydrous Conditions : Use Schlenk lines or gloveboxes to exclude moisture. Pre-dry solvents (THF, hexane) over molecular sieves.
  • Quenching Protocol : Rapidly quench lithiated intermediates with iodomethane at –78°C to prevent decomposition. Monitor via in-situ IR to detect side products .

What safety protocols are essential for handling Cyclopent[b]indol-3(2H)-one derivatives?

Basic Research Question

  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, nitrile gloves, and PPE .
  • First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .

What mechanistic insights explain the stereochemical outcomes of Rh-catalyzed hydroacylation?

Advanced Research Question
The reaction proceeds via alkene insertion into the Rh–H bond, forming a metallocycle intermediate. Enantioselectivity is dictated by the chiral ligand’s coordination geometry , which orients the aldehyde for nucleophilic attack. Computational studies (DFT) suggest that π-π stacking between the indole and ligand further stabilizes the transition state .

How do competing reaction pathways affect the synthesis of 1,4-dihydro derivatives?

Advanced Research Question

  • Decarbonylation : A major side reaction in Rh-catalyzed hydroacylation. Mitigate by using electron-withdrawing substituents on the aldehyde to stabilize the acyl–Rh intermediate .
  • Over-reduction : During Fischer indolization, excess LDA can deprotonate the indole NH. Control by stoichiometrically limiting LDA and quenching promptly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl-
Reactant of Route 2
Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.